

5-(2-Methoxyethoxy)pyrazin-2-amine: A Technical Overview for Research Applications

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Compound of Interest

Compound Name: 5-(2-Methoxyethoxy)pyrazin-2-amine

Cat. No.: B592014

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This technical guide provides a comprehensive overview of the commercial availability and potential research applications of the novel chemical compound **5-(2-Methoxyethoxy)pyrazin-2-amine**. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this molecule for their studies. While published research specifically detailing the biological activity of this compound is not yet available, its structural features and classification as a "Protein Degradator Building Block" by some suppliers suggest a promising role in the rapidly evolving field of targeted protein degradation.

Commercial Availability and Chemical Properties

5-(2-Methoxyethoxy)pyrazin-2-amine is readily available for research purposes from several commercial chemical suppliers. The compound is typically offered with a purity of 95% or higher. Below is a summary of its key chemical properties and representative commercial availability.

Property	Value
CAS Number	710322-71-7
Molecular Formula	C ₇ H ₁₁ N ₃ O ₂
Molecular Weight	169.18 g/mol
Purity	≥95%
Storage	Room temperature, in a dark, inert atmosphere

Table 1: Chemical Properties of **5-(2-Methoxyethoxy)pyrazin-2-amine**

Supplier	Package Size Options	Reported Purity
Achmem	500 mg, 1 g, 5 g, 10 g	95%
CP Lab Safety	100 mg	min 95%
Laibo Chem	250 mg, 1 g	95%
Shanghai Ruji Biotechnology	Not specified	95%

Table 2: Commercial Availability of **5-(2-Methoxyethoxy)pyrazin-2-amine** Note: Pricing and stock availability are subject to change and should be verified with the respective suppliers.

Potential Application in Targeted Protein Degradation

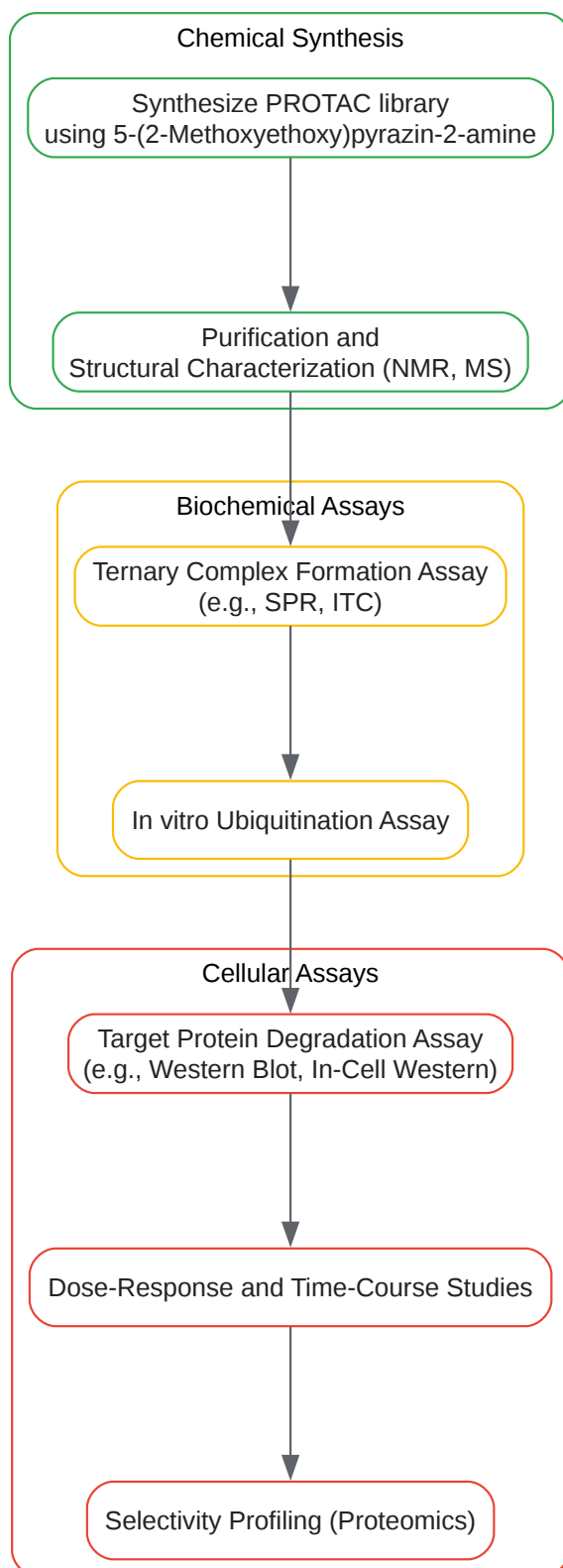
The classification of **5-(2-Methoxyethoxy)pyrazin-2-amine** as a "Protein Degradation Building Block" suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Given its structure, **5-(2-Methoxyethoxy)pyrazin-2-amine** could potentially serve as a ligand for an E3 ligase or as a scaffold to which a target protein ligand and an E3 ligase ligand are

attached. The pyrazine core is a common motif in medicinal chemistry and can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Hypothetical Experimental Workflow for PROTAC Development

The following diagram illustrates a general experimental workflow for the development and characterization of a PROTAC incorporating a novel building block such as **5-(2-Methoxyethoxy)pyrazin-2-amine**.



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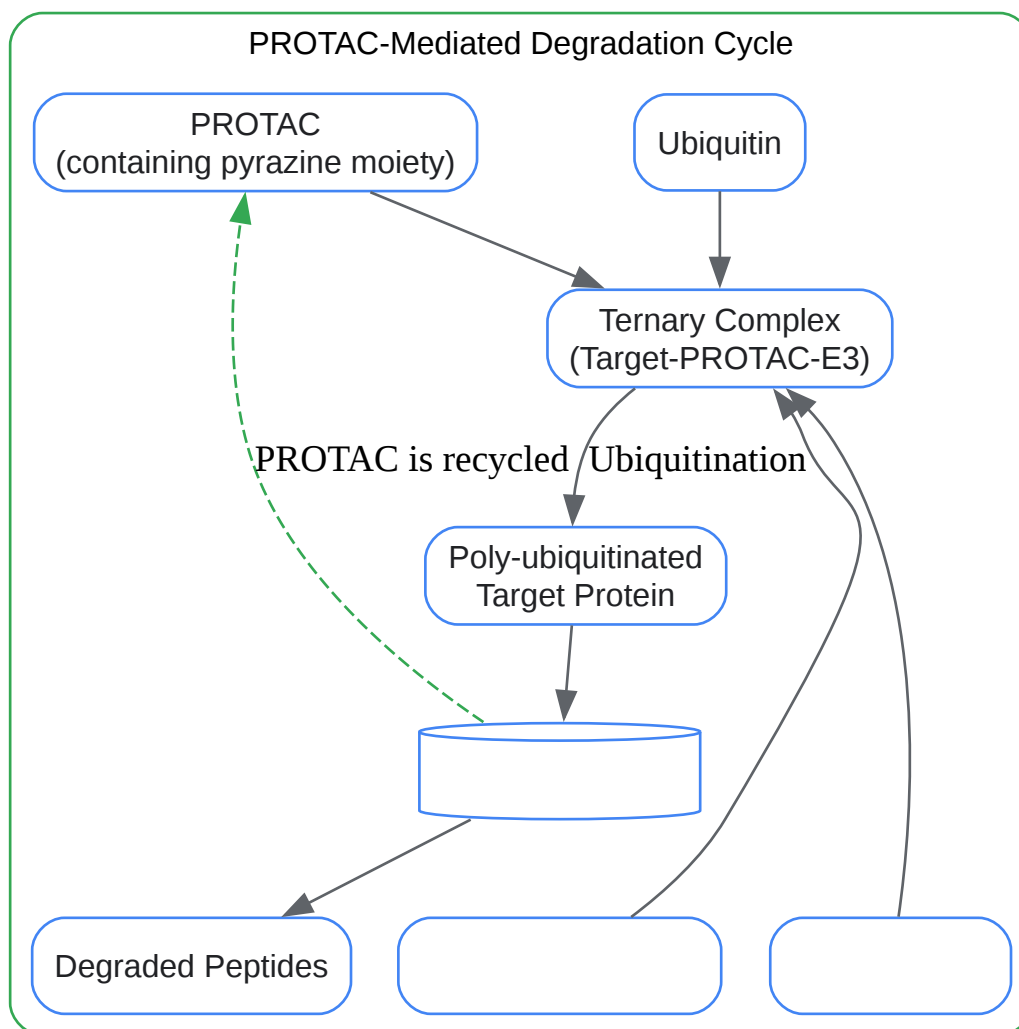
Figure 1: Hypothetical workflow for PROTAC development.

Experimental Protocols:

- Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR):
 - Immobilize the biotinylated target protein on a streptavidin-coated sensor chip.
 - Inject a constant concentration of the E3 ligase over the sensor surface.
 - In a separate experiment, inject the PROTAC molecule to assess its binding to the target protein.
 - To confirm ternary complex formation, inject the PROTAC and E3 ligase together over the target protein-coated surface. An increase in the binding response compared to the individual components indicates the formation of a ternary complex.
- Target Protein Degradation Assay (Western Blot):
 - Culture cells to 70-80% confluency in appropriate growth medium.
 - Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
 - Lyse the cells and quantify total protein concentration using a BCA assay.
 - Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β -actin).
 - Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
 - Quantify band intensities to determine the extent of target protein degradation.

Hypothetical Signaling Pathway of PROTAC-Mediated Protein Degradation

The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation, a process in which **5-(2-Methoxyethoxy)pyrazin-2-amine** could be a key component of the PROTAC molecule.



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Figure 2: Catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

5-(2-Methoxyethoxy)pyrazin-2-amine is a commercially accessible and promising building block for chemical biology and drug discovery, particularly in the area of targeted protein degradation. While specific biological data for this compound is not yet in the public domain, its structural characteristics suggest it could be a valuable tool for researchers developing novel

PROTACs and other chemical probes. The experimental workflows and conceptual pathways provided in this guide offer a framework for the potential investigation and application of this and similar molecules. Researchers are encouraged to explore the utility of **5-(2-Methoxyethoxy)pyrazin-2-amine** in their specific research contexts.

- To cite this document: BenchChem. [5-(2-Methoxyethoxy)pyrazin-2-amine: A Technical Overview for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b592014#commercial-availability-of-5-2-methoxyethoxy-pyrazin-2-amine-for-research\]](https://www.benchchem.com/product/b592014#commercial-availability-of-5-2-methoxyethoxy-pyrazin-2-amine-for-research)

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